molecular formula C12H15N B8720607 Benzenamine, N-1-cyclohexen-1-yl- CAS No. 10592-26-4

Benzenamine, N-1-cyclohexen-1-yl-

Cat. No.: B8720607
CAS No.: 10592-26-4
M. Wt: 173.25 g/mol
InChI Key: NMHAAZGGTJQEFL-UHFFFAOYSA-N
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Description

Benzenamine, N-1-cyclohexen-1-yl- (IUPAC name: N-(cyclohex-1-en-1-yl)aniline) is an aromatic amine derivative where the amino group of aniline is substituted with a cyclohexene ring. This structural motif introduces both steric bulk and electronic effects due to the unsaturated cyclohexenyl group. Cyclohexenyl-substituted amines are often explored in pharmaceutical and agrochemical research due to their unique reactivity and bioavailability .

Properties

CAS No.

10592-26-4

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-(cyclohexen-1-yl)aniline

InChI

InChI=1S/C12H15N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-9,13H,2,5-6,10H2

InChI Key

NMHAAZGGTJQEFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Molecular and Structural Characteristics

The table below summarizes key molecular features of Benzenamine, N-1-cyclohexen-1-yl- and related compounds:

Compound Name CAS Registry No. Molecular Formula Molecular Weight Key Structural Features Application/Use Reference
Benzenamine, N-1-cyclohexen-1-yl- Not specified C₁₂H₁₅N ~161.26 (calc.) Cyclohexenyl group attached to aniline N Research intermediate [Inferred]
N-Benzylcyclohexylamine (HCl) 16350-96-2 C₁₃H₁₉N·HCl 225.8 Benzyl and cyclohexyl substituents Pharmacological studies
N-Ethylbenzenamine 103-69-5 C₈H₁₁N 121.18 Ethyl group on aniline N Organic synthesis
N-Isopropylbenzenamine 768-52-5 C₉H₁₃N 135.21 Isopropyl group on aniline N Chemical intermediate
Ethalfluralin (herbicide) 55283-68-6 C₁₃H₁₄F₃N₃O₄ 333.263 Trifluoromethyl, dinitro, and propenyl groups Herbicide
Antioxidant derivative (e.g., 122) 4-nitro-substituted C₂₀H₁₃N₅O₃ ~383.35 (calc.) Indoloquinazolinyl-methylene with nitro Antioxidant activity

Key Observations:

  • This could influence reactivity in electrophilic substitution or nucleophilic reactions .
  • Bond Characteristics : Unlike imine derivatives (e.g., (E)-1-(Naphthalen-2-yl)ethylideneamine with C=N bond lengths of ~1.265 Å ), the target compound retains a C-N single bond, altering its stability and reactivity.

Physicochemical Properties

  • Thermodynamics : N-Ethylbenzenamine has a sound speed of 1431 m/s at 323.15 K , suggesting moderate intermolecular interactions. Cyclohexenyl derivatives may display higher viscosity due to rigid structures.

Preparation Methods

Hydrogenation of Epoxynitrile Precursors

Epoxynitriles, such as 2-cyano-1-oxaspirononane, undergo sequential hydrogenation to yield aminomethylcyclohexanol derivatives. Using palladium or platinum catalysts (0.5–2 wt%) in lower alkanols (e.g., ethanol) at 50–100 psig hydrogen pressure, the epoxynitrile is first reduced to 1-cyanomethylcyclohexanol (Step A). Subsequent hydrogenation in acidic solvents (e.g., acetic acid) with rhodium catalysts selectively produces 1-(2-aminoethyl)cyclohexanol (Step B). Adapting this protocol for N-1-cyclohexen-1-yl-aniline would require substituting the epoxynitrile precursor with a cyclohexenyl-containing nitrile.

Table 1: Hydrogenation Conditions for Nitrile Intermediates

ParameterStep A (Epoxynitrile Reduction)Step B (Hydroxynitrile Reduction)
CatalystPd/C (0.5 wt%)Rh/C (1.5 wt%, H₂-treated)
SolventEthanolAcetic acid
Pressure (psig)50–10050–100
Temperature (°C)25–4025–40
Yield84–90%85–90%

Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Protocols

Modern cross-coupling techniques enable direct aryl-amine bond formation, circumventing traditional multi-step sequences. The Supporting Information from RSC demonstrates Suzuki-Miyaura coupling between boronic esters and halogenated aromatics, suggesting applicability to N-1-cyclohexen-1-yl-aniline.

Suzuki-Miyaura Coupling with Cyclohexenyl Boronic Esters

Reaction of 1-cyclohexen-1-yl-boronic acid pinacol ester with bromoaniline derivatives under palladium catalysis (e.g., Pd(dppf)Cl₂) forms the desired C–N bond. As exemplified in, coupling 3-bromoaniline with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate achieves 74–100% yields in toluene/ethanol mixtures. For Benzenamine, N-1-cyclohexen-1-yl-, substituting the dihydropyridine boronate with a cyclohexenyl boronic ester would directly yield the target compound.

Table 2: Suzuki-Miyaura Coupling Parameters

ComponentSpecification
CatalystPd(dppf)Cl₂ (6–10 mol%)
BaseK₂CO₃ or K₃PO₄
SolventToluene/Ethanol (3:1)
Temperature (°C)80–110
Yield74–99%

Buchwald-Hartwig Amination

Condensation and Reduction Strategies

Condensation of aniline with cyclohexenyl carbonyl compounds followed by reduction provides a third viable route. Cayman Chemical’s product sheet highlights the stability of Schiff base derivatives, suggesting feasibility for imine intermediates.

Schiff Base Formation and Hydrogenation

Cyclohexenyl aldehydes react with aniline to form Schiff bases, which are subsequently hydrogenated to secondary amines. Using PtO₂ or Rh/Al₂O₃ catalysts in methanol under H₂ pressure (50–100 psig), this method achieves high stereoselectivity. For example, US4496762A reports 85–90% yields in analogous reductions of amide intermediates.

Table 3: Reductive Amination Conditions

ParameterSpecification
CatalystRh/C (1.5 wt%)
SolventMethanol/Acetic acid (1:1)
Pressure (psig)50–100
Temperature (°C)25–40
Yield80–90%

Acid-Catalyzed Cyclization

Peroxyformic acid-mediated cyclization, as described in, stereoselectively generates diols from cyclohexene oxides. Adapting this method for amine synthesis would involve substituting formic acid with ammonium formate to facilitate nucleophilic ring-opening by aniline.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and challenges:

  • Catalytic Hydrogenation : High yields (84–90%) but requires specialized equipment for high-pressure reactions.

  • Suzuki-Miyaura Coupling : Efficient C–N bond formation under mild conditions but depends on boronated precursors.

  • Reductive Amination : Broad substrate compatibility yet necessitates careful control of reducing agents to prevent over-reduction.

Table 4: Method Comparison for Benzenamine, N-1-Cyclohexen-1-yl-

MethodYield (%)Cost EfficiencyScalability
Hydrogenation85–90ModerateHigh
Suzuki Coupling74–99LowModerate
Reductive Amination80–90HighHigh

Q & A

Basic: What synthetic strategies are recommended for preparing Benzenamine, N-1-cyclohexen-1-yl-?

Answer:
The synthesis of N-substituted benzenamine derivatives often involves condensation or nucleophilic substitution reactions. For cyclohexenyl-substituted amines, a plausible route includes reacting benzenamine (aniline) with 1-cyclohexenyl halides or carbonyl derivatives under basic conditions. For example, describes a reaction scheme using sodium hydroxide and prop-2-yn-1-amine in dichloromethane at room temperature, which could be adapted for cyclohexenyl systems by substituting the alkyne component . Catalytic methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), may also be employed to introduce the cyclohexenyl moiety, as seen in analogous systems . Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance yield and purity.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : For structural elucidation of the cyclohexenyl and aromatic protons (¹H NMR) and carbon environments (¹³C NMR). Compare chemical shifts with NIST reference data for validation .
  • FT-IR : To confirm the presence of amine (-NH) and cyclohexenyl (C=C) functional groups.
  • HPLC-MS : For purity assessment and molecular weight confirmation. highlights the importance of mass spectrometry (exact mass: 239.32 g/mol) in verifying synthetic products .
  • X-ray Crystallography : If crystalline, use single-crystal diffraction to resolve 3D structure, as demonstrated in ’s interactive 3D visualization methods .

Advanced: How can researchers address discrepancies in reported biological activities of structurally similar benzenamine derivatives?

Answer:
Discrepancies often arise from variations in substituent groups or assay conditions. provides a comparative analysis framework using structurally analogous compounds (e.g., nitroaniline vs. diphenylamine derivatives) . Key steps:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing vs. donating groups) and measure effects on bioactivity.

Standardized Assays : Replicate experiments under controlled conditions (pH, temperature, cell lines) to isolate variables.

Data Normalization : Use positive/negative controls (e.g., known enzyme inhibitors) to calibrate results across studies.

Example from :

CompoundBiological ActivityUnique Feature
4-NitroanilineAntimicrobialNitro group enhances potency
DiphenylamineAntioxidantBiphenyl structure

This table illustrates how functional groups dictate activity profiles, guiding hypothesis-driven revisions of conflicting data .

Advanced: What computational approaches predict the reactivity of Benzenamine, N-1-cyclohexen-1-yl- with biological targets?

Answer:
Computational methods include:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., benzodiazepine receptors, as suggested in for sulfonamide derivatives) . Parameterize force fields to account for the cyclohexenyl ring’s conformational flexibility.
  • Quantum Mechanical (QM) Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s structural data (PSA: 30.82) can inform solvation and binding energy estimates .
  • MD Simulations : Simulate ligand-receptor dynamics over time (e.g., 100 ns trajectories) to assess stability of binding poses.

Basic: What safety precautions are essential when handling this compound?

Answer:
Benzenamine derivatives are associated with methemoglobinemia and hemolytic anemia ( ) . Mitigation strategies:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Exposure Monitoring : Regularly test air quality for aniline vapors (OSHA PEL: 5 ppm).
  • First Aid : Keep methylene blue on hand as an antidote for methemoglobinemia.

Advanced: How does the cyclohexenyl substituent influence the compound’s physicochemical properties compared to other N-aryl derivatives?

Answer:
The cyclohexenyl group introduces steric bulk and partial unsaturation, affecting:

  • Lipophilicity : Increased LogP (predicted ~3.8, similar to ’s LogP value of 3.84) enhances membrane permeability .
  • Conformational Flexibility : The non-planar cyclohexenyl ring may restrict binding to planar enzyme active sites.
  • Electronic Effects : The allylic system can participate in conjugation, altering electron density at the amine nitrogen. Compare with ’s organotellurium compounds, where heavier atoms modulate redox activity .

Advanced: What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

Answer:

  • pH Buffering : Maintain solutions at pH 6–7 to prevent amine protonation/deprotonation.
  • Antioxidants : Add 0.1% ascorbic acid to mitigate oxidation of the cyclohexenyl group.
  • Lyophilization : Freeze-dry the compound for long-term storage, reconstituting in DMSO immediately before use.
  • Degradation Studies : Use HPLC to monitor stability under accelerated conditions (40°C/75% RH), as recommended in ’s NIST protocols .

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